1-Naphthalen-1-ylsulfonyl-2,3-dihydroindole
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Overview
Description
1-Naphthalen-1-ylsulfonyl-2,3-dihydroindole is a compound that belongs to the class of sulfonyl indoles. This compound is characterized by the presence of a naphthalene ring attached to a sulfonyl group, which is further connected to a 2,3-dihydroindole moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthalen-1-ylsulfonyl-2,3-dihydroindole typically involves the reaction of 2,3-dihydroindole with a naphthalenesulfonyl chloride in the presence of a base. Common bases used in this reaction include triethylamine or pyridine. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature or under reflux conditions .
Industrial Production Methods
This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
1-Naphthalen-1-ylsulfonyl-2,3-dihydroindole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted naphthalenes depending on the electrophile used.
Scientific Research Applications
1-Naphthalen-1-ylsulfonyl-2,3-dihydroindole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential neuroprotective and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Naphthalen-1-ylsulfonyl-2,3-dihydroindole involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, modulating their activity. For example, it may interact with melatonin receptors, exhibiting neuroprotective effects by regulating circadian rhythms and oxidative stress .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydroindole: A precursor in the synthesis of 1-Naphthalen-1-ylsulfonyl-2,3-dihydroindole.
Naphthalenesulfonyl Chloride: Used in the synthesis of various sulfonyl compounds.
Sulfonyl Indoles: A broader class of compounds with similar structural features.
Uniqueness
This compound is unique due to its specific combination of a naphthalene ring and a sulfonyl group attached to a 2,3-dihydroindole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
1-naphthalen-1-ylsulfonyl-2,3-dihydroindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2S/c20-22(21,19-13-12-15-7-2-4-10-17(15)19)18-11-5-8-14-6-1-3-9-16(14)18/h1-11H,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXNIJPZKOSMOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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